

Comparative In Vitro Analysis of AXL Inhibitors: DS-1205b and DS-1205c

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Compound of Interest		
Compound Name:	DS-1205	
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This guide provides a detailed comparative analysis of the in vitro activities of **DS-1205**b and **DS-1205**c, two potent and selective inhibitors of the AXL receptor tyrosine kinase. Developed by Daiichi Sankyo, these small molecules have been investigated primarily for their potential to overcome resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a structured overview of their mechanism of action, inhibitory potency, and the experimental protocols used for their in vitro characterization.

Introduction to DS-1205b and DS-1205c

DS-1205b and **DS-1205**c are closely related chemical entities targeting the AXL receptor tyrosine kinase.[1][2][4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with drug resistance, tumor proliferation, invasion, and metastasis in various cancers.[2][4] **DS-1205**b is a sulfate hydrate of **DS-1205**a, which is the free form of **DS-1205**c.[5][6] Both compounds function by binding to and preventing the activation of AXL, thereby blocking its downstream signaling pathways.[4]

Comparative In Vitro Efficacy and Potency

The following tables summarize the key in vitro characteristics and inhibitory activities of **DS-1205**b and **DS-1205**c based on available preclinical data.

Table 1: General Characteristics and Mechanism of Action



Feature	DS-1205b	DS-1205c
Primary Target	AXL Receptor Tyrosine Kinase	AXL Receptor Tyrosine Kinase
Mechanism of Action	Selective, small-molecule inhibitor that prevents AXL phosphorylation and blocks downstream signaling.[1][7]	Orally available, selective, small-molecule inhibitor that binds to and prevents the activation of AXL.[2][4]
Chemical Relationship	Sulfate hydrate form.[1][5]	Free form (as DS-1205a).[5][8]
Therapeutic Rationale	Overcoming acquired resistance to EGFR-TKIs in NSCLC.[1][3]	Use in combination with EGFR-TKIs for metastatic or unresectable EGFR-mutant NSCLC.[2][5]

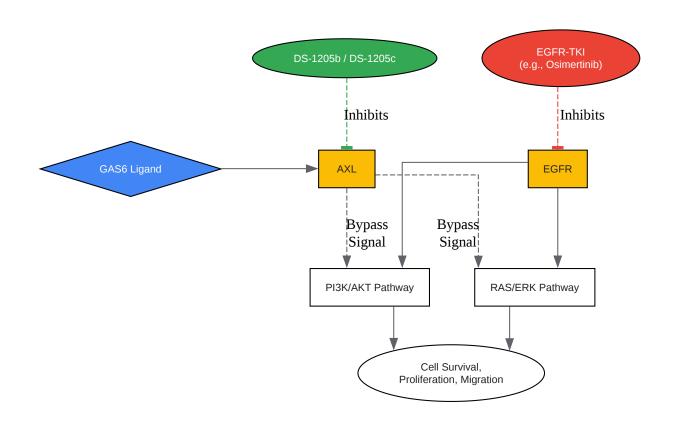
Table 2: Quantitative In Vitro Inhibitory Activity

Assay / Cell Line	Parameter	DS-1205b	DS-1205c
Biochemical Assay	IC50	1.3 nM[9]	1.3–3.7 nM[2]
Cell Migration Assay (NIH3T3-UFO cells)	EC50	2.7 nM[9]	Not explicitly reported
Cell Growth Inhibition (NCI-H1975 cells, in combination with 2 μM Osimertinib)	Relative Growth Rate	Not explicitly reported	43.1% (at 0.1 μM), 2.2% (at 1 μM)[2]

Signaling Pathway Inhibition

Both **DS-1205**b and **DS-1205**c are designed to inhibit the AXL signaling pathway, which can become a bypass mechanism for cancer cells to evade EGFR-TKI therapy.[1][7] Upregulation of AXL allows cancer cells to maintain downstream signaling for survival and proliferation, even when EGFR is inhibited. By blocking AXL phosphorylation, **DS-1205**b and **DS-1205**c effectively shut down this resistance pathway.





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Caption: AXL bypass signaling and inhibition by DS-1205b/c.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in the literature are provided below.

Cell Lines and Culture

Human non-small cell lung cancer cell lines, such as HCC827 (EGFR-mutant) and NCI-H1975 (EGFR T790M and L858R mutations), were utilized.[1][2] Additionally, NIH3T3 cells overexpressing AXL (NIH3T3-AXL) were used to study AXL-specific effects.[1][10] Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.



Western Blot Analysis for Pathway Inhibition

To assess the inhibition of signaling pathways, HCC827 cells were treated with varying concentrations of EGFR-TKIs (e.g., erlotinib, osimertinib) with or without **DS-1205**b (e.g., at 1 μ M) for a specified duration, such as 2 hours.[1]

- Cell Lysis: After treatment, cells were collected and lysed to extract total protein.
- Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins, including EGFR, AXL, AKT, and ERK.
- Detection: After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

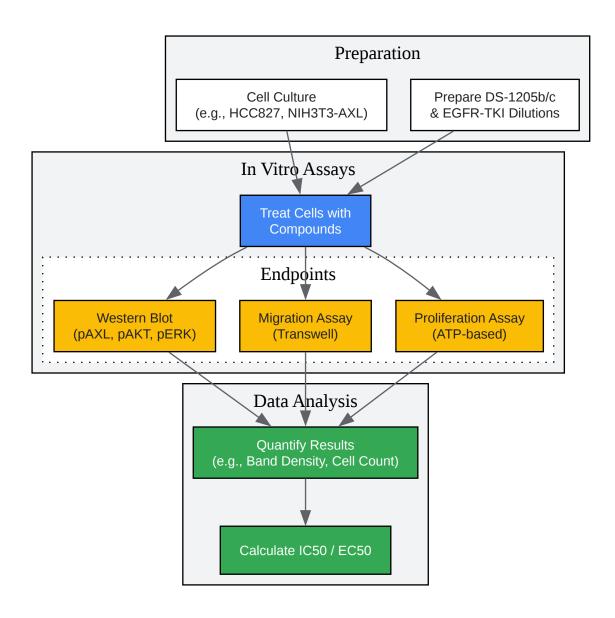
Cell Migration Assay

The effect of **DS-1205**b on cell migration was potently inhibited by the hGAS6 ligand in AXL-overexpressing NIH3T3 cells.[1][3]

- Cell Seeding: NIH3T3-AXL cells were seeded into the upper chamber of a transwell plate.
- Treatment: Cells were treated with various concentrations of **DS-1205**b.
- Migration Induction: The lower chamber contained a chemoattractant, such as the AXL ligand hGAS6, to induce cell migration.
- Incubation: The plate was incubated for a sufficient period to allow for cell migration through the porous membrane.



 Quantification: Migrated cells on the lower surface of the membrane were fixed, stained, and counted under a microscope. The half-maximal effective concentration (EC50) was then calculated.



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